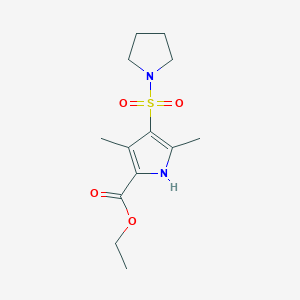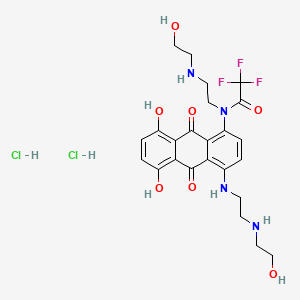
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes multiple hydroxyl groups, amino groups, and a trifluoroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride involves multiple steps, including the introduction of hydroxyl and amino groups, as well as the incorporation of the trifluoroacetamide moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield hydroxyl derivatives.
科学的研究の応用
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoroacetamide moiety may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
Mitoxantrone: A related compound with similar structural features, used as a chemotherapeutic agent.
Doxorubicin: Another anthracene derivative with potent anticancer activity.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride stands out due to its unique combination of hydroxyl, amino, and trifluoroacetamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C24H29Cl2F3N4O7 |
|---|---|
分子量 |
613.4 g/mol |
IUPAC名 |
N-[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]-2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C24H27F3N4O7.2ClH/c25-24(26,27)23(38)31(10-7-29-9-12-33)14-2-1-13(30-6-5-28-8-11-32)17-18(14)22(37)20-16(35)4-3-15(34)19(20)21(17)36;;/h1-4,28-30,32-35H,5-12H2;2*1H |
InChIキー |
JYUZMBJDHZPSQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)N(CCNCCO)C(=O)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


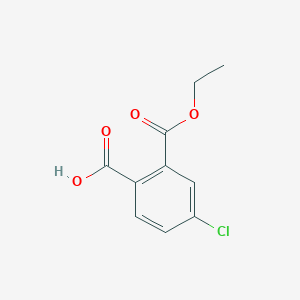
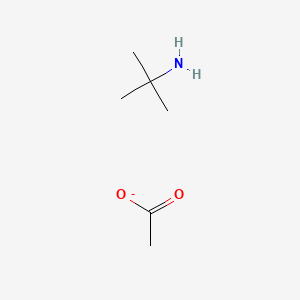
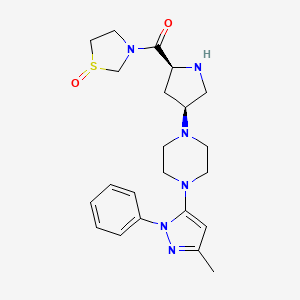



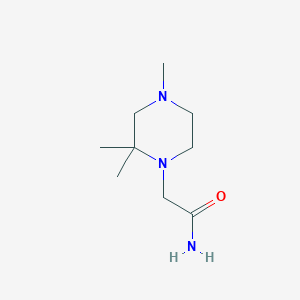
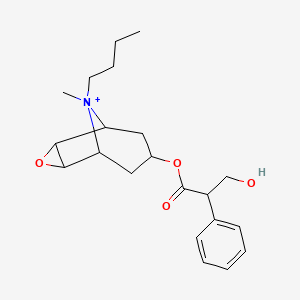
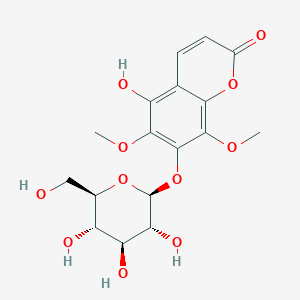
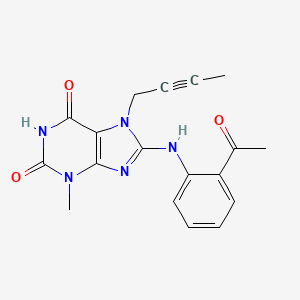
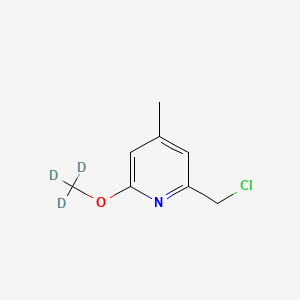
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
